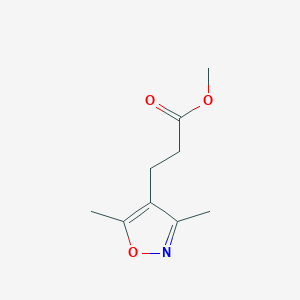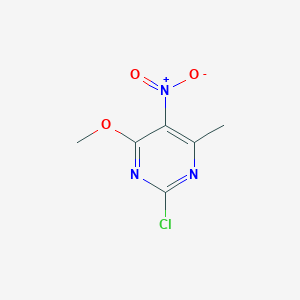
(2-Bromo-4,5-diethoxyphenyl)acetic acid
Descripción general
Descripción
“(2-Bromo-4,5-diethoxyphenyl)acetic acid” is an organic compound with the molecular formula C12H15BrO4 and a molecular weight of 303.15 . It is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4,5-diethoxyphenyl)acetic acid” consists of a phenyl ring substituted with bromo and diethoxy groups, and an acetic acid moiety . The InChI code for this compound is 1S/C12H15BrO4/c1-3-16-10-5-8 (6-12 (14)15)9 (13)7-11 (10)17-4-2/h5,7H,3-4,6H2,1-2H3, (H,14,15) .Physical And Chemical Properties Analysis
“(2-Bromo-4,5-diethoxyphenyl)acetic acid” is a powder that is stored at room temperature . It has a predicted melting point of 143.53°C and a predicted boiling point of approximately 399.9°C at 760 mmHg . The density is predicted to be approximately 1.4 g/cm3 .Aplicaciones Científicas De Investigación
Metabolic Pathways in Rats
- A study by Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying several metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid. This study suggests two main metabolic pathways for 2C-B, including the formation of alcohol and carboxylic acid metabolites (Kanamori et al., 2002).
Synthesis and Structural Analysis
- Research by Guzei et al. (2010) on 2-(3-Bromo-4-methoxyphenyl)acetic acid involved its synthesis and analysis of molecular structure, revealing insights into the electron-withdrawing and donating properties of its substituents (Guzei et al., 2010).
Antioxidant Activities
- A study by Li et al. (2011) on the marine red alga Rhodomela confervoides isolated bromophenols, including 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid, demonstrating their potent antioxidant activities. This suggests potential applications in preventing oxidative deterioration in food (Li et al., 2011).
Structural Elucidation of Bromophenol Derivatives
- Research on the red alga Rhodomela confervoides led to the isolation of several bromophenol derivatives, including compounds related to (2-Bromo-4,5-diethoxyphenyl)acetic acid. These compounds were found inactive against various human cancer cell lines and microorganisms (Zhao et al., 2004).
Radical Scavenging Activity
- Another study by Li et al. (2007) on the marine red alga Polysiphonia urceolata identified bromophenols with significant radical scavenging activity, highlighting their potential as natural antioxidants (Li et al., 2007).
Versatile Reagent for Preparation of Fused Triazoles
- Liu et al. (2004) investigated diethoxyphosphinyl acetic acid hydrazide as a reagent for preparing fused triazoles, demonstrating its efficiency and convenience in synthesizing these compounds (Liu et al., 2004).
Safety And Hazards
This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Various precautionary statements are also associated with this compound .
Propiedades
IUPAC Name |
2-(2-bromo-4,5-diethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-3-16-10-5-8(6-12(14)15)9(13)7-11(10)17-4-2/h5,7H,3-4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJDHWGJKWKCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CC(=O)O)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,5-diethoxyphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)




